BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of Opigolix Phase Il
Data for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Opigolix

Cat. No.: B10799522

An in-depth guide for researchers and drug development professionals on the efficacy and
safety of Opigolix (ASP1707) in comparison to other oral GnRH antagonists in Phase Il clinical
trials for the management of endometriosis-associated pain.

This guide provides a comprehensive comparison of the Phase Il clinical trial data for Opigolix,
a novel oral gonadotropin-releasing hormone (GnRH) antagonist, against other key players in
the same class: Elagolix, Relugolix, and Linzagolix. The development of Opigolix was
discontinued in 2018 after the completion of its Phase Il trials. However, the data from these
trials remain a valuable resource for understanding the therapeutic potential and safety profile
of this class of drugs. This document is intended for researchers, scientists, and drug
development professionals seeking a detailed, data-driven comparison to inform future
research and development in the field of endometriosis treatment.

Mechanism of Action of GhnRH Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists, including Opigolix, exert their
therapeutic effect by competitively binding to and blocking GnRH receptors in the pituitary
gland. This action inhibits the downstream signaling pathway that leads to the production of
luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in
these gonadotropins results in a dose-dependent suppression of ovarian estradiol production, a
key hormone in the pathophysiology of endometriosis. By inducing a hypoestrogenic state,
GnRH antagonists can effectively reduce the pain and inflammation associated with
endometrial lesions.
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Mechanism of Action of Opigolix

Comparative Efficacy Data
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The following tables summarize the key efficacy findings from the Phase Il clinical trials of
Opigolix (TERRA study) and its comparators for the treatment of endometriosis-associated
pain. The primary endpoints in these studies typically involved the assessment of changes in
pain scores from baseline using various scales, such as the Numeric Rating Scale (NRS) or the
Visual Analog Scale (VAS).

Table 1: Change from Baseline in Overall Pelvic Pain (OPP) Scores at 12 Weeks
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Mean Change

Placebo

. Change from p-value vs.
Drug (Study) Dosage from Baseline ]
Baseline (95%  Placebo
(95% Cl)
Cl)

Opigolix -1.63 (-1.99, -1.56 (-1.91,

3mg NS
(TERRA) -1.27) -1.21)

-1.93 (-2.27, -1.56 (-1.91,
5 mg NS

-1.60) -1.21)

-2.29 (-2.64, -1.56 (-1.91,
10 mg 0.011

-1.94) -1.21)

-2.13 (-2.47, -1.56 (-1.91,
15 mg NS

-1.79) -1.21)
Elagolix

_ 150 mg -1.19 (+0.18 SE)  -0.88 (+0.18 SE) NS[1]

(Diamond et al.)
250 mg -1.25 (+0.18 SE)  -0.88 (+0.18 SE) NS[1]
Relugolix (Osuga

10 mg -6.2 mm -3.8 mm <0.05
etal)
20 mg -8.1 mm -3.8 mm <0.001
40 mg -10.4 mm -3.8 mm <0.001
Linzagolix Responder Rate:  Responder Rate:

75 mg <0.05[2]
(Donnez et al.) 61.5% 34.5%

Responder Rate:  Responder Rate:
100 mg <0.05[2]

56.4% 34.5%

Responder Rate:  Responder Rate:
200 mg <0.05[2]

56.3%

34.5%

NS: Not Significant; SE: Standard Error. For Linzagolix, data is presented as responder rate
(=30% reduction in overall pelvic pain) as the primary endpoint.

Table 2: Change from Baseline in Dysmenorrhea Scores at 12 Weeks
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Mean Change

Placebo

. Change from p-value vs.
Drug (Study) Dosage from Baseline ]
Baseline (95%  Placebo
(95% Cl)
Cl)
Opigolix -2.72 (-3.22, -1.50 (-2.00,
3mg 0.003
(TERRA) -2.21) -1.00)
-2.85 (-3.33, -1.50 (-2.00,
5 mg <0.001
-2.38) -1.00)
-3.97 (-4.46, -1.50 (-2.00,
10 mg <0.001
-3.48) -1.00)
-4.18 (-4.66, -1.50 (-2.00,
15 mg <0.001
-3.70) -1.00)
Significantly
) greater reduction
Elagolix
_ 150 mg than placebo at - -
(Diamond et al.)
week 12
(p<0.05)[1]
Significantly

250 mg

greater reduction

than placebo at

week 12
(p<0.05)[1]

Comparative Safety Data

The safety profile of GhnRH antagonists is a critical consideration, with a particular focus on

hypoestrogenic side effects such as bone mineral density (BMD) loss and vasomotor

symptoms (hot flushes).

Table 3: Change in Bone Mineral Density (BMD) from Baseline at 24 Weeks
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Mean % Change in Lumbar

Drug (Study) Dosage Spine BMD
Opigolix (TERRA) 3mg Dose-dependent decrease
5 mg Dose-dependent decrease
10 mg Dose-dependent decrease
15mg Dose-dependent decrease
Elagolix (Diamond et al.) 150 mg Minimal changes observed[1]
250 mg Minimal changes observed[1]
Relugolix (Osuga et al.) 10 mg -1.6% (x2.34 SD)[3]
20 mg -2.6% (+2.94 SD)[3]
40 mg -4.9% (+2.91 SD)[3]
Linzagolix (Donnez et al.) 50 mg <1% loss[2]
75 mg <1% loss|[2]
100 mg Dose-dependent increase in
loss
200 mg -2.6%[2]

SD: Standard Deviation

Table 4: Incidence of Hot Flushes
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Incidence of Hot

Drug (Study) Dosage Placebo Incidence
Flushes
o Dose-dependent
Opigolix (TERRA) All doses )
increase
Elagolix (Diamond et Higher rates than
150 mg
al.) placebo[4]
Higher rates than
250 mg
placebo[4]
Relugolix (Osuga et Comparable to
40 mg i
al.) leuprorelin[5]
Linzagolix (Donnez et Dose-dependent
All doses

al.)

increase

Experimental Protocols

The Phase Il trials for these GnRH antagonists shared a broadly similar design, which is

outlined in the workflow diagram below.
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Generalized Phase Il Trial Workflow

Key Methodological Aspects:

» Patient Population: The studies enrolled premenopausal women, typically aged 18-49 years,
with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated

pain.

e Inclusion/Exclusion Criteria: Common inclusion criteria included a certain baseline level of
pain on a validated scale. Exclusion criteria often included other causes of chronic pelvic
pain, recent use of hormonal medications that could confound the results, and conditions
that would contraindicate a hypoestrogenic state (e.g., 0Steoporosis).
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e Pain Assessment: Pain was typically assessed daily by the participants using an electronic
diary. The most common scales were the Numeric Rating Scale (NRS) for pain, ranging from
0 (no pain) to 10 (worst pain imaginable), or a Visual Analog Scale (VAS).

o Safety Monitoring: Safety was monitored through the recording of adverse events (AES),
regular laboratory tests, and vital sign measurements. A key safety assessment was the
measurement of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA)
scans at baseline and at the end of the treatment period.

e Responder Definition: A "responder” was often defined as a patient who achieved a clinically
meaningful reduction in their pain score (e.g., a 30% reduction from baseline) without an
increase in the use of rescue pain medication.

Logical Structure of this Comparison Guide

This guide is structured to provide a clear and logical flow of information, starting from the
fundamental mechanism of action and progressing to a detailed, data-driven comparison of
clinical trial results.

(Cross-study Comparison of Opigolix Phase I Date)

Gntroduction & Rationale)

(Mechanism of Action of GhnRH Antagonists (Experimental Protocols)

! /

(Comparative Efficacy Data Comparative Safety DataD

Conclusion
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Guide Content Structure

In conclusion, the Phase Il data for Opigolix demonstrated a dose-dependent reduction in
endometriosis-associated pain, particularly dysmenorrhea. When compared to other oral GnRH
antagonists, its efficacy appears to be within a similar range. The safety profile, characterized
by a dose-dependent decrease in bone mineral density and an increase in hot flushes, is also
consistent with the class effect of GnRH antagonists. While the development of Opigolix was
halted, the data from its Phase Il trials contribute to the broader understanding of this
therapeutic class and can inform the development of future treatments for endometriosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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